molecular formula C11H12ClNO3 B12122214 4-(4-Chlorophenyloxycarbonyl)morpholine

4-(4-Chlorophenyloxycarbonyl)morpholine

Cat. No.: B12122214
M. Wt: 241.67 g/mol
InChI Key: ZQDIQOWSBXBLGH-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyloxycarbonyl)morpholine is a morpholine derivative featuring a chlorophenyloxycarbonyl group (–O–C(O)–C₆H₄–Cl) attached to the morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is widely utilized in medicinal and synthetic chemistry due to its polarity, hydrogen-bonding capacity, and metabolic stability.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

(4-chlorophenyl) morpholine-4-carboxylate

InChI

InChI=1S/C11H12ClNO3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h1-4H,5-8H2

InChI Key

ZQDIQOWSBXBLGH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)Cl

solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes:

  • One synthetic route involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base (such as triethylamine). This leads to the formation of the desired compound.
  • Another method utilizes the reaction of 4-chlorobenzoyl isocyanate with morpholine to yield the product.

Industrial Production:

Industrial-scale production typically involves the use of the above synthetic routes. due to its specialized nature, detailed industrial methods may not be widely available.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group may occur, yielding the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

    Common Reagents and Conditions: Reagents like , , and may be employed.

    Major Products: These reactions can yield derivatives with modified functional groups, such as alcohols or substituted morpholines.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: The compound’s unique structure may find applications in drug design or as a probe for biological studies.

    Medicine: Investigations into its potential as a pharmaceutical lead compound are ongoing.

    Industry: It could serve as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent Structure Key Properties References
4-(4-Chlorophenyloxycarbonyl)morpholine –O–C(O)–C₆H₄–Cl High lipophilicity (estimated cLogP ~3.5–4.0); hydrogen-bond acceptor capacity via carbonyl group.
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine Thiazole ring with 4-chlorophenyl Enhanced π-stacking due to thiazole; increased metabolic stability compared to morpholine alone.
N-(4-Chlorophenyl)morpholine-4-carboxamide –C(O)–NH–C₆H₄–Cl Lower lipophilicity (cLogP ~2.8) due to carboxamide; strong hydrogen-bond donor/acceptor.
4-(4-Nitrophenyl)morpholine –C₆H₄–NO₂ Electron-deficient aromatic ring; higher reactivity in nucleophilic substitutions.
4-(4-Chloropyrimidin-2-yl)morpholine Pyrimidine ring with Cl substituent Dual heteroaromatic systems (pyrimidine + morpholine); moderate solubility in polar solvents.

Key Observations :

  • Lipophilicity : The oxycarbonyl group in 4-(4-chlorophenyloxycarbonyl)morpholine contributes to higher lipophilicity compared to carboxamide derivatives (e.g., N-(4-chlorophenyl)morpholine-4-carboxamide) .
  • Hydrogen Bonding : Carboxamide analogues exhibit stronger hydrogen-bonding interactions, which may enhance target binding in biological systems.
  • Electronic Effects : Nitrophenyl derivatives (e.g., 4-(4-nitrophenyl)morpholine) are more electron-deficient, favoring reactions like nucleophilic aromatic substitution .

Structural Conformation and Solid-State Behavior

  • Thiomorpholine vs. Morpholine Analogues : Replacing morpholine’s oxygen with sulfur (thiomorpholine) increases lipophilicity and introduces a metabolically labile site for oxidation. Thiomorpholine derivatives form centrosymmetric dimers via C–H···O interactions, unlike morpholine analogues, which adopt chair conformations without strong intermolecular bonds .
  • Crystal Packing : The chlorophenyloxycarbonyl group in 4-(4-chlorophenyloxycarbonyl)morpholine likely promotes face-to-face aromatic stacking, similar to sulfonyl-substituted morpholines (e.g., 4-[2-(3-chlorophenyl)sulfonyl-oxazolyl]morpholine) .

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